
2(1H)-Pyridinone, 3-iodo-4-methyl-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 3-iodo-4-methyl-5-nitro- is a chemical compound known for its unique structure and properties It is characterized by the presence of iodine, methyl, and nitro groups attached to a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-iodo-4-methyl-5-nitro- typically involves the iodination of a precursor compound followed by nitration and methylation. One common method involves the use of ethyl acetate and aqueous sodium bisulfite to partition the mixture, followed by drying over magnesium sulfate and concentration under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 3-iodo-4-methyl-5-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the iodine atom can produce various substituted pyridinone derivatives.
科学的研究の応用
2(1H)-Pyridinone, 3-iodo-4-methyl-5-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 3-iodo-4-methyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
Uniqueness
2(1H)-Pyridinone, 3-iodo-4-methyl-5-nitro- is unique due to its specific combination of functional groups and the pyridinone ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C6H5IN2O3 |
|---|---|
分子量 |
280.02 g/mol |
IUPAC名 |
3-iodo-4-methyl-5-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H5IN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2,5H,1H3 |
InChIキー |
PZCVALZSALKQKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC(=O)C1I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



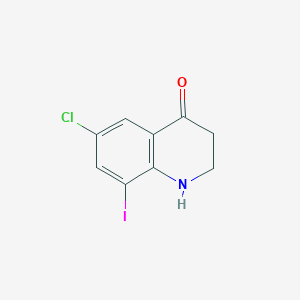
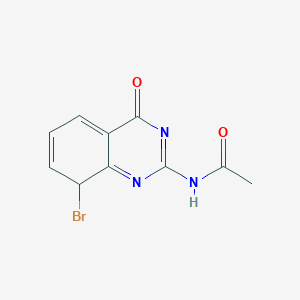
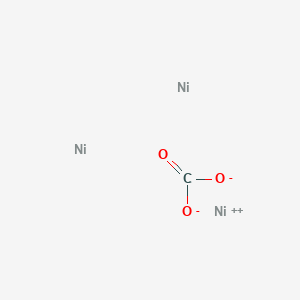
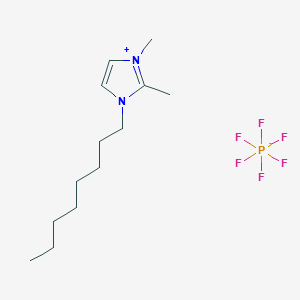

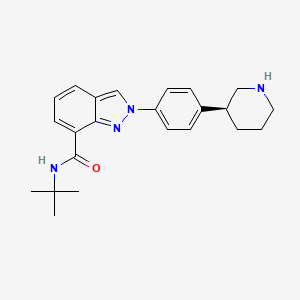
![Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]-](/img/structure/B12329396.png)
![8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine](/img/structure/B12329399.png)
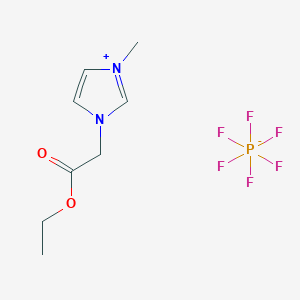
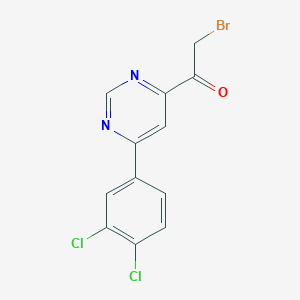
![Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B12329419.png)
![Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester](/img/structure/B12329426.png)
![Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12329430.png)
